molecular formula C15H20F3N3O B3017860 N-[2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclobutanecarboxamide CAS No. 1797816-09-1

N-[2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclobutanecarboxamide

Katalognummer B3017860
CAS-Nummer: 1797816-09-1
Molekulargewicht: 315.34
InChI-Schlüssel: QVCBAIKOJRPHHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-[2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclobutanecarboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and methodologies that could be relevant to the synthesis, structure, and properties of similar trifluoromethyl-containing heterocycles and carboxamides. For instance, the use of trifluoromethyl groups in heterocyclic compounds is a common theme in the development of pharmaceuticals due to their ability to modulate biological activity and improve metabolic stability .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds can involve versatile intermediates such as ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, which is used to create a diverse set of trifluoromethyl heterocycles . This suggests that similar methodologies could potentially be applied to synthesize the compound . Additionally, the synthesis of N-aryl carboxamides using three-component reactions and the preparation of compounds through cycloaddition reactions are relevant to the synthesis of complex molecules like the one described.

Molecular Structure Analysis

The molecular structure of the compound would likely be confirmed using spectroscopic methods such as IR and NMR spectroscopy, as demonstrated in the synthesis of N-aryl carboxamides . X-ray analysis could also be employed to determine the crystal structure and confirm the stereochemistry of the compound .

Chemical Reactions Analysis

The compound's reactivity could be inferred from similar structures, where the presence of a trifluoromethyl group can influence the reactivity and stability of the molecule . The cyclobutanecarboxamide moiety might also undergo various chemical reactions, including cycloadditions and interactions with amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the trifluoromethyl group, which is known to impart unique characteristics such as increased lipophilicity and metabolic stability to pharmaceutical compounds . The presence of a cyclobutanecarboxamide group could also affect the compound's boiling point, solubility, and crystallinity .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

  • Diverse Trifluoromethyl Heterocycles Synthesis : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been identified as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, triazines, and pyridines, through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This suggests the potential of N-[2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclobutanecarboxamide in generating novel heterocyclic compounds with trifluoromethyl groups, which are valuable in medicinal chemistry for their bioactivity and metabolic stability (Honey et al., 2012).

Biological Activities and Potential Applications

  • Anticancer and Anti-5-Lipoxygenase Agents : The synthesis of novel pyrazolopyrimidine derivatives has been explored for their anticancer and anti-5-lipoxygenase activities. Given the structural complexity and potential for bioactivity modulation, compounds like this compound could be of interest in the design and synthesis of new bioactive molecules with potential anticancer and anti-inflammatory properties (Rahmouni et al., 2016).

Eigenschaften

IUPAC Name

N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O/c16-15(17,18)13-11-6-1-2-7-12(11)21(20-13)9-8-19-14(22)10-4-3-5-10/h10H,1-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCBAIKOJRPHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)C3CCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.